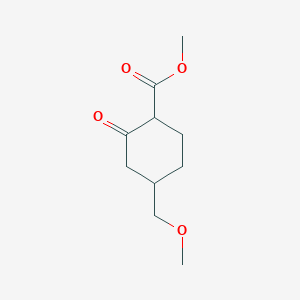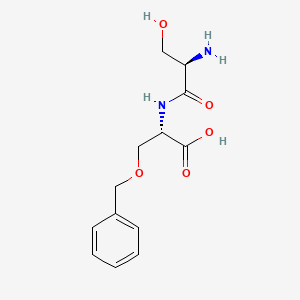![molecular formula C20H22O3 B14179810 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-52-6](/img/structure/B14179810.png)
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4,9-diones, including 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione, can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which provide a green and efficient means to synthesize these compounds under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions can be optimized for large-scale production, ensuring high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of naphtho[2,3-b]furan-4,9-diones include bromine in acetic acid for cyclization reactions, and lithium enolates or pyridinium ylides for alkylation reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted naphtho[2,3-b]furan-4,9-diones, while alkylation reactions can introduce different alkyl groups to the naphthoquinone core .
Scientific Research Applications
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has numerous applications in scientific research. Its unique structure and biological activity make it a valuable compound in medicinal chemistry, where it is studied for its potential antitumor, antiviral, and cytotoxic activities . Additionally, it is used in materials science for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as other naphtho[2,3-b]furan-4,9-diones and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. For example, compounds like 2-phenylthio-1,4-naphthoquinone and 2-ethylthio-1,4-naphthoquinone exhibit different reactivity and biological properties compared to this compound .
Properties
CAS No. |
915093-52-6 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-7-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
CATUHVYNQAQTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


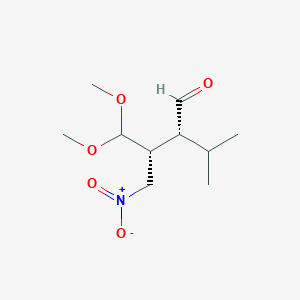
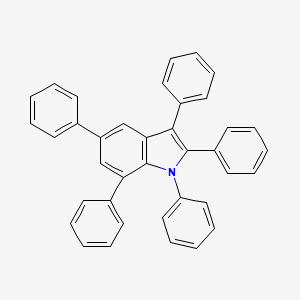
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
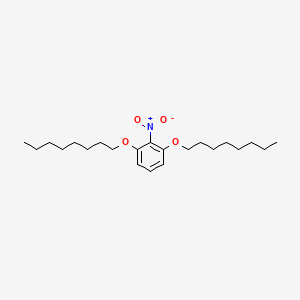
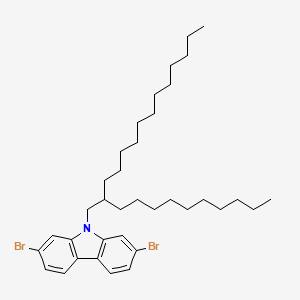
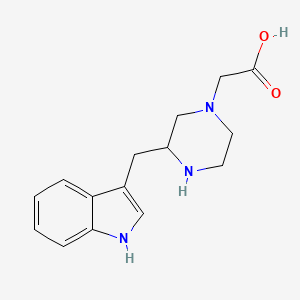
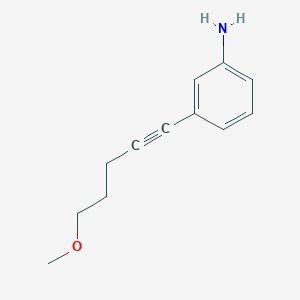
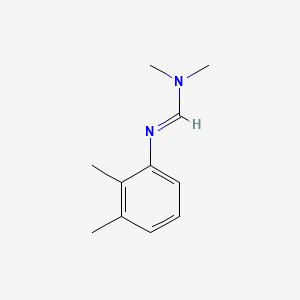
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)

